(S)-Citalopram Fluorophenylmethanone Oxalate Impurity

Pharmaceutical impurity reference standards Analytical method validation Weight-based quantification

(S)-Citalopram Fluorophenylmethanone Oxalate Impurity (CAS 1217846‑85‑9) is a chiral process-related impurity of the selective serotonin reuptake inhibitor (SSRI) escitalopram. It is the oxalate salt of (S)-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl](4-fluorophenyl)methanone and is also referred to as Citalopram Impurity 16 Oxalate or Escitalopram Impurity E Oxalate.

Molecular Formula C28H27F2NO6
Molecular Weight 511.522
CAS No. 1217846-85-9
Cat. No. B565436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Citalopram Fluorophenylmethanone Oxalate Impurity
CAS1217846-85-9
Synonyms(1S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-(4-fluorophenyl)methanone Oxalate;  Escitalopram E Oxalate Impurity;  [(1S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuranyl](4-fluorophenyl)
Molecular FormulaC28H27F2NO6
Molecular Weight511.522
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O
InChIInChI=1S/C26H25F2NO2.C2H2O4/c1-29(2)15-3-14-26(21-7-11-23(28)12-8-21)24-13-6-19(16-20(24)17-31-26)25(30)18-4-9-22(27)10-5-18;3-1(4)2(5)6/h4-13,16H,3,14-15,17H2,1-2H3;(H,3,4)(H,5,6)/t26-;/m0./s1
InChIKeyUMVZKOPIGYWDNL-SNYZSRNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-Citalopram Fluorophenylmethanone Oxalate Impurity (CAS 1217846-85-9) and Why Is It Procured?


(S)-Citalopram Fluorophenylmethanone Oxalate Impurity (CAS 1217846‑85‑9) is a chiral process-related impurity of the selective serotonin reuptake inhibitor (SSRI) escitalopram. It is the oxalate salt of (S)-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl](4-fluorophenyl)methanone and is also referred to as Citalopram Impurity 16 Oxalate or Escitalopram Impurity E Oxalate [1]. This impurity is generated during the multi-step synthesis of escitalopram oxalate and must be controlled to meet pharmacopoeial specifications. It is supplied as a certified reference standard for analytical method development, validation, and quality control release testing.

Why a Generic Citalopram Impurity Reference Standard Cannot Replace the Specific (S)-Citalopram Fluorophenylmethanone Oxalate Impurity


Simply substituting any citalopram-related impurity standard for (S)-Citalopram Fluorophenylmethanone Oxalate Impurity introduces significant risk of misidentification and inaccurate quantitation. Closely related analogs, such as the free base form (CAS 1217846-84-8) or the racemic mixture, differ in mass, chromatographic retention, and ionization behaviour, which can lead to false negative or overestimated impurity levels in HPLC and LC-MS methods [1]. Regulatory guidances (ICH Q3A/Q3B) require impurity reference standards to be structurally identical to the target impurity; even a different salt form can alter solubility, stability, and spectral response, undermining method validity. [2]

Quantitative Differentiation Evidence for (S)-Citalopram Fluorophenylmethanone Oxalate Impurity Versus Closest Analogs


Molecular Weight and Formula Differentiation: Oxalate Salt vs Free Base Form Directly Affects Weighing and Standard Preparation Accuracy

The oxalate salt (CAS 1217846-85-9) has a molecular formula of C₂₈H₂₇F₂NO₆ and molecular weight 511.52 g/mol, whereas the free base (CAS 1217846-84-8) is C₂₆H₂₅F₂NO₂ with a molecular weight of 421.49 g/mol. This 21% difference in molecular weight means that using the free base as a calibration standard without a salt correction factor would cause a systematic 21% underestimation of the oxalate impurity level in the drug substance. The salt form also imparts higher aqueous solubility, which is critical for preparing accurate stock solutions for HPLC analysis. [1]

Pharmaceutical impurity reference standards Analytical method validation Weight-based quantification

Chiral Configuration: The (S)-Enantiomer Impurity is Structurally Distinct from the (R)-Enantiomer and Racemate, Leading to Different Pharmacopoeial Classification

The impurity is specifically the (S)-enantiomer, as denoted by its IUPAC name (S)-(1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl)(4-fluorophenyl)methanone oxalate. In pharmacopoeial monographs, this compound is listed as Escitalopram Impurity E, whereas the (R)-enantiomer or racemic mixture would be classified differently (e.g., Citalopram Impurity A or B). The chiral centre at the dihydroisobenzofuran ring means that the (S)- and (R)-forms exhibit different HPLC retention times on chiral stationary phases, requiring enantiomer-specific reference standards for unambiguous peak assignment. [1]

Chiral impurity profiling Enantiomeric separation Pharmacopoeial identity

Regulatory Acceptance Limit: Escitalopram Impurity E is Controlled at ≤0.15% in the Drug Substance, Driving Demand for a Highly Pure Reference Standard

The European Pharmacopoeia (EP) monograph for Escitalopram Oxalate specifies a limit of ≤0.15% for Impurity E (corresponding to this compound) in the active pharmaceutical ingredient (API). This low threshold necessitates a reference standard of ≥95% purity (typically ≥98% as supplied) to enable reliable quantitation at the 0.15% level. Impurities present at higher levels, such as Impurity A or B, may have less stringent limits (e.g., ≤0.3%), making the procurement of a dedicated, high-purity Impurity E standard essential for compliant release testing. [1]

Pharmacopoeial impurity limits Quality control threshold High-purity reference material

When to Procure (S)-Citalopram Fluorophenylmethanone Oxalate Impurity for Your Laboratory


Regulatory Submission Batch Release Testing of Escitalopram Oxalate API or Finished Dosage Forms

Quality control laboratories performing release testing of escitalopram oxalate drug substance or tablets must quantify Impurity E at the ≤0.15% threshold specified in the EP monograph. Using the exact oxalate salt reference standard (CAS 1217846-85-9) ensures the mass correction factor is already embedded in the standard's certificate of analysis, enabling direct external standard calibration without manual salt-to-base conversion. [1]

Validation of Stability-Indicating HPLC Methods for Escitalopram Forced Degradation Studies

During forced degradation (oxidation, heat, light) of escitalopram, the fluorophenylmethanone impurity may form or increase. A characterized reference standard of the (S)-enantiomer oxalate salt allows method developers to establish system suitability parameters (resolution ≥2.0 between Impurity E and the API peak) and determine the limit of quantitation (LOQ) for this specific degradation product. [1][2]

Environmental Fate and Wastewater Monitoring of SSRI Transformation Products

Researchers investigating the occurrence and fate of citalopram/escitalopram transformation products in wastewater have identified fluorophenylmethanone derivatives among the detected TPs. A pure certified standard of the (S)-enantiomer oxalate salt enables accurate quantification in environmental samples by LC-MS/MS, supporting studies on persistence and ecotoxicity. [3]

Chiral Purity Method Development for Escitalopram Synthesis Process Optimization

During the chemical synthesis of escitalopram, the formation of the (S)-fluorophenylmethanone impurity can indicate over-reaction at the ketone-forming step. Process chemists use this impurity standard to monitor reaction progress and optimize conditions to keep this impurity below the 0.15% threshold, thereby improving overall yield and reducing downstream purification costs. [1]

Quote Request

Request a Quote for (S)-Citalopram Fluorophenylmethanone Oxalate Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.